molecular formula C25H15ClO4S2 B11593462 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)

3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)

Cat. No.: B11593462
M. Wt: 479.0 g/mol
InChI Key: BWEBLQGZYIJGJK-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one is a complex organic compound with a molecular formula of C25H15ClO6. This compound is known for its unique structure, which includes a chlorophenyl group and two thiochromen rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one typically involves the reaction of 4-chlorobenzaldehyde with 4-hydroxy-2H-thiochromen-2-one derivatives. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated compounds. These products can have distinct chemical and biological properties .

Scientific Research Applications

3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-4-hydroxy-2H-thiochromen-2-one is unique due to its dual thiochromen rings and chlorophenyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C25H15ClO4S2

Molecular Weight

479.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)-(2-hydroxy-4-oxothiochromen-3-yl)methyl]-2-hydroxythiochromen-4-one

InChI

InChI=1S/C25H15ClO4S2/c26-14-11-9-13(10-12-14)19(20-22(27)15-5-1-3-7-17(15)31-24(20)29)21-23(28)16-6-2-4-8-18(16)32-25(21)30/h1-12,19,29-30H

InChI Key

BWEBLQGZYIJGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)O)C(C3=CC=C(C=C3)Cl)C4=C(SC5=CC=CC=C5C4=O)O

Origin of Product

United States

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